Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Danusertib first in human study design

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Danusertib

CAS No.: 827318-97-8

Cat. No.: S547875

Trial Design & Key Characteristics

Trial Aspect Description

Primary Assess safety, tolerability, and determine the Maximum Tolerated Dose (MTD) and
Objective Recommended Phase 2 Dose (RP2D) [1].

Patient Adults with advanced, refractory solid tumors; ECOG performance status < 1 [1].
Population

Study Design Multi-center, open-label, non-randomized [1].

| Dosing Regimen | Part 1: 24-hour intravenous (IV) infusion every 14 days, without G-CSF support [1].
Part 2: Dose escalation with G-CSF (filgrastim) primary prophylaxis [1]. | | Dose Escalation Method |
Started at 45 mg/m?; initial rapid escalation (100% increments) until grade >2 toxicity, then switched to a
modified Fibonacci scheme [1]. | | Key Endpoints | Safety: Incidence of Dose-Limiting Toxicities (DLT5s)
and Adverse Events (AEs) during Cycle 1 [1]. Pharmacokinetics (PK): Plasma concentration of danusertib
and its main metabolite [1]. Pharmacodynamics (PD): Histone H3 phosphorylation (pH3) modulation in

skin biopsies [1]. Efficacy: Tumor response per RECIST criteria [1]. |

Detailed Methodology
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e Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as specific Grade 3 or higher adverse

events occurring during the first treatment cycle, including febrile neutropenia, Grade 4 neutropenia
lasting over 7 days, Grade 3 thrombocytopenia with bleeding or lasting over 7 days, Grade 4
thrombocytopenia, or any other Grade 3/4 non-hematologic toxicity [1].

¢ Pharmacodynamic Biomarker Assessment: To demonstrate target engagement, skin biopsies

were collected from patients to assess the inhibition of Histone H3 phosphorylation (pH3), a
substrate of Aurora B kinase. Modulation of pH3 was observed at dose levels 2500 mg/mz2, confirming
biological activity at these doses [1].

¢ Recommended Phase 2 Doses: The study established two different RP2Ds based on supportive

care [1]:

o 500 mg/m? when danusertib was administered without G-CSF support.

o 750 mg/m? when administered with G-CSF support.

Key Safety and Efficacy Findings

Category

Findings

Maximum Tolerated
Dose (MTD)

Most Common DLT

Other Common AEs

Pharmacokinetics

Anti-tumor Activity

500 mg/m? (without G-CSF) [1].

Febrile neutropenia [1].

Low-grade diarrhea, nausea, vomiting, fatigue, and hypertension [2]. Grade
3+ Treatment-Related AEs occurred in 16.8% of patients in a later study [3].

Exhibited dose-proportional PK with a median half-life of 18-26 hours [1].
One objective response in a patient with refractory small-cell lung cancer

(SCLC) lasting 23 weeks. Several instances of prolonged stable disease
were observed in various refractory cancers [1].

The workflow of this first-in-human study and the mechanism of action of danusertib can be visualized as

follows:
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Diagram of the first-in-human study workflow and danusertib's mechanism of action.

Mechanism of Action and Further Development

Danusertib is a small-molecule 3-aminopyrazole derivative that acts as a pan-inhibitor of Aurora kinases
A, B, and C [4] [2]. By inhibiting these essential regulators of mitosis, danusertib disrupts proper cell
division, leading to cell cycle arrest at the G2/M phase, the accumulation of polyploid cells, and ultimately,

the induction of apoptosis (programmed cell death) in cancer cells [4].

¢ Subsequent Clinical Trajectory: Based on the Phase | data, danusertib advanced to several
Phase Il trials. However, a large multi-tumor Phase Il study in 223 patients with common advanced
solid tumors (e.g., breast, ovarian, colorectal, lung) found that single-agent danusertib had only
marginal anti-tumor activity after the failure of prior therapies [5]. Its development in oncology has
since been limited, with research interest shifting to other candidates.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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